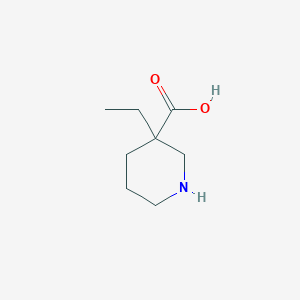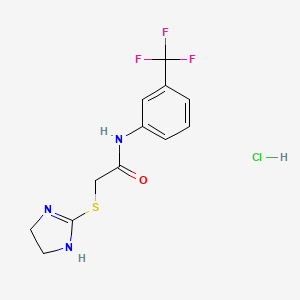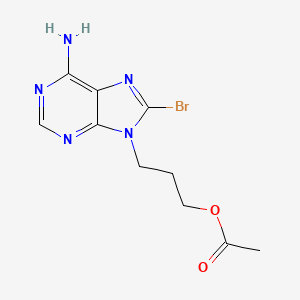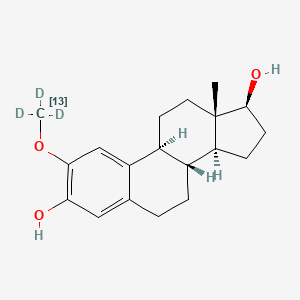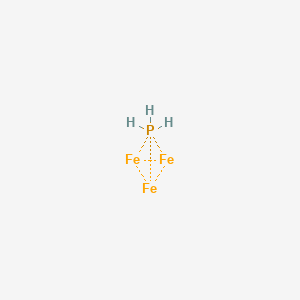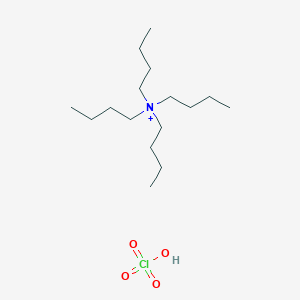
Perchloric acid; tetrabutylammonium ion
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Perchloric acid; tetrabutylammonium ion is a compound that combines perchloric acid (HClO4) with the tetrabutylammonium ion (C16H36N+). This compound is known for its unique properties and applications in various scientific fields, including chemistry, biology, and industry. The combination of perchloric acid, a strong acid, with the tetrabutylammonium ion, a quaternary ammonium ion, results in a compound with interesting thermal and ionic conductivity properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of perchloric acid; tetrabutylammonium ion typically involves the reaction of perchloric acid with tetrabutylammonium hydroxide or tetrabutylammonium chloride. The reaction is usually carried out in an organic solvent such as chloroform or acetonitrile. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of perchloric acid due to its highly reactive and potentially explosive nature. The use of automated systems and controlled environments ensures the safety and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Perchloric acid; tetrabutylammonium ion undergoes various chemical reactions, including:
Oxidation: The perchlorate ion can act as a strong oxidizing agent.
Reduction: Under specific conditions, the perchlorate ion can be reduced to chloride.
Substitution: The tetrabutylammonium ion can participate in substitution reactions, particularly in organic synthesis.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized products, while substitution reactions can result in the formation of new organic compounds .
Scientific Research Applications
Perchloric acid; tetrabutylammonium ion has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in ion-pair chromatography and other analytical techniques.
Biology: Employed in studies involving ionic conductivity and transport properties.
Medicine: Investigated for its potential use in drug delivery systems and other biomedical applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of perchloric acid; tetrabutylammonium ion involves its ability to act as an ion-pair reagent. The tetrabutylammonium ion interacts with various molecular targets, including ion channels and transporters, affecting their function and activity. The perchlorate ion, due to its strong oxidizing properties, can participate in redox reactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to perchloric acid; tetrabutylammonium ion include:
- Tetrabutylammonium bromide (TBABr)
- Tetrabutylammonium iodide (TBAI)
- Tetrabutylammonium tetrafluoroborate (TBABF4)
Uniqueness
This compound is unique due to its combination of strong acidic and quaternary ammonium properties. This combination results in distinct thermal and ionic conductivity characteristics, making it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C16H37ClNO4+ |
|---|---|
Molecular Weight |
342.9 g/mol |
IUPAC Name |
perchloric acid;tetrabutylazanium |
InChI |
InChI=1S/C16H36N.ClHO4/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1(3,4)5/h5-16H2,1-4H3;(H,2,3,4,5)/q+1; |
InChI Key |
KBLZDCFTQSIIOH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.OCl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


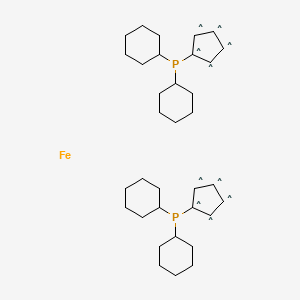
![6-Amino-4-(6-bromo-1,3-benzodioxol-5-yl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15088145.png)
![4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 2-chlorobenzoate](/img/structure/B15088148.png)

![N-(3,5-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B15088172.png)
![1-[(4-Chlorophenyl)amino]-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15088173.png)
![1-Dicyclohexylphosphino-1'-{(R)-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene, 97%](/img/structure/B15088188.png)
